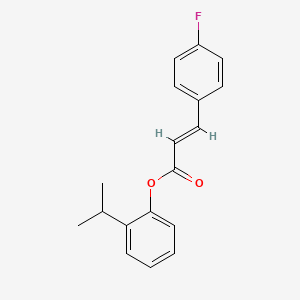

![molecular formula C22H20ClN3 B5563937 8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B5563937.png)

8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. For “8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline”, specific structural information is not available .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, melting point, and molecular weight. For “this compound”, specific physical and chemical properties are not available .Applications De Recherche Scientifique

Chemical Properties and Synthesis Quinoxaline and its derivatives, including 8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline, are heterocyclic compounds with a ring complex made up of a benzene ring and a pyrazine ring. These compounds are utilized in various applications, including dyes, pharmaceuticals, and antibiotics. They can be synthesized through the condensation of ortho-diamines with 1,2-diketones, offering a base for producing substituted derivatives for broader applications (Pareek & Kishor, 2015).

Anticorrosive Applications Quinoline derivatives, by extension, have shown effectiveness as anticorrosive materials due to their high electron density, which facilitates the formation of stable chelating complexes with metallic surfaces. This property is particularly beneficial in protecting metals from corrosion, highlighting the compound's industrial applications beyond pharmaceuticals (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials Quinazoline and pyrimidine derivatives, which are closely related to quinoxaline structures, are of significant interest for their electroluminescent properties. These compounds are incorporated into π-extended conjugated systems to create novel optoelectronic materials. Their applications range from organic light-emitting diodes (OLEDs) to nonlinear optical materials and colorimetric pH sensors, underscoring the versatility of quinoxaline derivatives in advanced material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biomedical Applications Quinoxaline derivatives have been explored for their potential in treating various diseases, including antimicrobial activities and the treatment of chronic and metabolic diseases. Modifications to the quinoxaline structure can lead to a wide range of biomedical applications, demonstrating the compound's significance in medicinal chemistry (Pereira et al., 2015).

Propriétés

IUPAC Name |

8-[3-tert-butyl-5-(4-chlorophenyl)pyrazol-1-yl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3/c1-22(2,3)20-14-19(15-9-11-17(23)12-10-15)26(25-20)18-8-4-6-16-7-5-13-24-21(16)18/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDQKUDABRARQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5563858.png)

![6-methoxy-3-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5563865.png)

![8-(2,3-dihydro-1H-inden-1-ylacetyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563874.png)

![4-methyl-6-(1-piperidinyl)-2-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5563891.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5563893.png)

![N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide](/img/structure/B5563896.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563911.png)

![[3-(3-methylbut-2-en-1-yl)-1-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methanol](/img/structure/B5563918.png)

![2,2-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5563919.png)

![Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5563925.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide](/img/structure/B5563945.png)